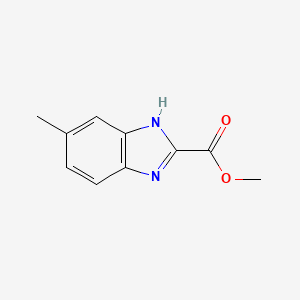

6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

描述

Core Benzimidazole Framework and Substituent Effects

The benzimidazole nucleus consists of a benzene ring fused to an imidazole ring, creating a planar, aromatic structure with nitrogen atoms at positions 1 and 3. In 6-methyl-1H-benzoimidazole-2-carboxylic acid methyl ester, the 6-methyl group and 2-methyl ester introduce steric and electronic effects that modulate reactivity.

- 6-Methyl Group : Enhances hydrophobicity and steric hindrance, potentially influencing binding affinity in biochemical interactions.

- 2-Methyl Ester : Renders the carboxylic acid group less reactive, improving stability during synthesis and storage. The ester moiety also increases solubility in organic solvents, facilitating further functionalization.

The combined effects of these substituents create a scaffold suitable for cross-coupling reactions, alkylation, and condensation, enabling the synthesis of complex molecules.

Comparative Analysis with Analogues

This comparison highlights how substituents tailor the compound’s behavior for specific applications.

属性

IUPAC Name |

methyl 6-methyl-1H-benzimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-4-7-8(5-6)12-9(11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPXKSQYIZRJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663479 | |

| Record name | Methyl 6-methyl-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87836-37-1 | |

| Record name | Methyl 6-methyl-1H-benzimidazole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87836-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methyl-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生化分析

Biochemical Properties

6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of certain metabolites. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, or interact with DNA or RNA, affecting gene expression. These interactions can lead to changes in the structure and function of the target molecules, ultimately influencing cellular processes. For instance, by binding to an enzyme’s active site, the compound can prevent the enzyme from catalyzing its substrate, thereby inhibiting the metabolic pathway in which the enzyme is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit an enzyme involved in a specific metabolic pathway, leading to an accumulation of upstream metabolites and a decrease in downstream products. These changes can have significant effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of the compound can affect its activity, as it may accumulate in certain tissues or organelles, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules, thereby modulating its biological activity.

生物活性

6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS Number: 87836-37-1) is a compound that has garnered significant attention in various fields, particularly in pharmaceuticals, agricultural chemistry, and material science. Its biological activity is primarily linked to its role as a pharmacological agent and its potential applications in drug discovery.

- Molecular Formula : C10H10N2O2

- Molecular Weight : 194.20 g/mol

- Structure : The compound features a benzimidazole core, which is known for its diverse biological activities.

Pharmacological Applications

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

1. Neurological Disorders

Research indicates that this compound serves as an intermediate in synthesizing drugs targeting neurological disorders. Its derivatives have shown promise in modulating neurotransmitter systems and may possess neuroprotective properties .

2. Antimicrobial Activity

A series of studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Various derivatives, including those related to this compound, have been tested against Gram-positive and Gram-negative bacteria. Compounds showed minimum inhibitory concentration (MIC) values ranging from 12.5 to 250 µg/ml, indicating notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

3. Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in disease processes. For example, it has been identified as a potential inhibitor of certain kinases implicated in cancer progression .

Case Studies

Several studies highlight the biological activities associated with this compound:

Case Study 1: Antimicrobial Efficacy

In a comparative study, derivatives of benzimidazole were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds derived from this compound displayed superior activity compared to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Neuroprotective Effects

A study focusing on neurodegenerative diseases revealed that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage. This was attributed to their ability to modulate signaling pathways involved in cell survival .

Research Findings Summary Table

科学研究应用

Pharmaceutical Development

Role as an Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for modifications that enhance bioactivity against specific biological pathways.

Case Studies

Recent studies have highlighted the efficacy of benzimidazole derivatives in pharmacological applications. For instance, derivatives of benzimidazole have shown remarkable anti-inflammatory and analgesic activities, with some compounds demonstrating significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in pain management therapies .

| Compound | Activity | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 136 | COX-1 Inhibition | 0.1664 | Moneer et al. (2016) |

| Compound 137 | COX-2 Inhibition | 0.0370 | Moneer et al. (2016) |

| Compound 152 | Anti-inflammatory Effect | 74.17% vs Indomethacin | Rathore et al. (2017) |

Agricultural Chemistry

Agrochemical Formulation

6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester is utilized in formulating agrochemicals, enhancing the efficacy of crop protection products. Its stability and solubility make it ideal for improving the absorption and effectiveness of pesticides.

Research Insights

Studies indicate that derivatives of benzimidazole can enhance the performance of agrochemicals by improving their bioavailability and reducing environmental impact . This has led to the development of more sustainable agricultural practices.

Material Science

Development of Advanced Materials

The compound is being explored for its potential in creating advanced materials such as polymers with improved thermal and mechanical properties. Its unique chemical structure allows for modifications that can enhance material performance.

Applications in Coatings

Research has shown that incorporating benzimidazole derivatives into polymer matrices can significantly improve their durability and resistance to environmental factors, making them suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound plays a vital role in studying enzyme inhibition and receptor interactions, which are crucial for drug discovery processes.

Notable Findings

Research has demonstrated that certain benzimidazole derivatives exhibit significant enzyme inhibitory effects, providing insights into their potential as therapeutic agents . These studies are instrumental in understanding molecular interactions that could lead to new drug developments.

Analytical Chemistry

Development of Analytical Methods

this compound is employed in developing analytical methods for detecting and quantifying related compounds in complex mixtures.

Reference Standards

As a reference standard, this compound aids researchers in ensuring accuracy and reliability in analytical measurements, which is essential for quality control in pharmaceutical manufacturing .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Benzimidazole Derivatives with Modified Substituents

(a) 1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-iminium Iodide (Compound 9)

- Structure: Retains the benzimidazole backbone but replaces the methyl ester with a methylthiocarbonothioyl group and incorporates iodide.

- Synthesis: Derived from carbon disulfide and methyl iodide, yielding a yellow powder after ethanol recrystallization (66% yield) .

- Key Differences: The thiocarbonothioyl group enhances sulfur-based reactivity, making it suitable for radical polymerization or coordination chemistry, unlike the ester group in the target compound.

(b) 2-Imino-3-methyl-2,3-dihydrobenzimidazol-1-carbodithioic Acid Methyl Ester (Compound 10)

- Structure : Features a carbodithioic acid methyl ester substituent instead of a carboxylic acid methyl ester.

- Synthesis : Requires an additional sodium hydroxide step, resulting in a 60% yield of yellow powder .

- Key Differences : The dithioate group introduces sulfur atoms, altering solubility and electronic properties. This compound may exhibit stronger metal-binding capacity compared to the target compound.

Non-Benzimidazole Methyl Esters with Heterocyclic Backbones

(a) 2-Oxobutyric Acid Methyl Ester and 3-Oxohexanoic Acid Methyl Ester

- Structure : Linear aliphatic esters with ketone groups.

- Applications: Used as amino acceptors in transaminase assays (e.g., CV_TA enzyme studies) .

Fatty Acid Methyl Esters (FAMEs)

Examples include palmitic acid methyl ester , stearic acid methyl ester , and oleic acid methyl ester .

- Structure : Long aliphatic chains with terminal methyl esters.

- Applications : Primarily as internal standards in GC-MS for lipidomics .

- Key Differences : Hydrophobic aliphatic chains dominate their behavior, making them unsuitable for applications requiring aromatic interactions or heterocyclic reactivity.

Comparative Data Table

Research and Industrial Relevance

The target compound’s benzimidazole core and ester group make it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors or antifungal agents. In contrast, FAMEs are critical in analytical chemistry but lack bioactive versatility . Benzimidazole derivatives like Compounds 9 and 10 are niche reagents for sulfur-rich syntheses but face challenges in stability and scalability compared to the methyl ester analog .

准备方法

General Synthetic Route

The synthesis of 6-methyl-1H-benzimidazole-2-carboxylic acid derivatives, including its methyl ester, typically involves the condensation of o-phenylenediamine derivatives with appropriate carboxylic acid or aldehyde precursors under acidic or dehydrating conditions. A common approach is:

- Condensation of o-phenylenediamine with 6-methyl-2-formylbenzoic acid or related derivatives.

- Use of a dehydrating agent such as polyphosphoric acid to facilitate cyclization and ring closure forming the benzimidazole core.

- Subsequent esterification to obtain the methyl ester form.

This method benefits from mild reaction conditions and relatively straightforward purification steps.

Specific Preparation of the Methyl Ester

The methyl ester of 6-methyl-1H-benzimidazole-2-carboxylic acid can be prepared by esterification or by direct synthesis using methyl ester-containing starting materials.

- Esterification Method: The free acid is reacted with methanol in the presence of acid catalysts (e.g., sulfuric acid or acidic ion-exchange resins) to yield the methyl ester.

- Direct Synthesis: Starting from methyl 6-methyl-2-formylbenzoate or methyl 6-methyl-1H-benzimidazole-2-carboxylate precursors, condensation with o-phenylenediamine derivatives under reflux in methanol or mixed solvents produces the methyl ester directly.

Hydrolysis and Purification

A notable experimental procedure involves:

This method demonstrates the reversibility of the esterification and allows for purification by selective precipitation.

Industrial Scale Preparation

Industrial production of benzimidazole derivatives, including methyl esters, often employs:

- Continuous flow reactors to improve reaction control and scalability.

- Optimized reaction conditions to maximize yield and purity.

- Use of environmentally friendly catalysts and solvents to minimize waste and environmental impact.

- Typical industrial synthesis involves condensation of substituted o-phenylenediamines with carboxylic acid derivatives under acidic conditions, often using polyphosphoric acid or phosphorus oxychloride as dehydrating agents.

Advanced Synthetic Methods and Improvements

Recent patented methods for similar benzimidazole derivatives highlight:

- Use of phosphorus oxychloride in non-polar solvents to react N-methyl-o-phenylenediamine with substituted benzimidazole carboxylic acids, yielding methyl esters or related compounds with high purity and yield.

- These methods avoid harsh conditions such as high temperature or dangerous reagents at room temperature, improving operator safety.

- The processes use stoichiometric amounts of reagents, reducing waste and improving cost efficiency.

- Reaction temperatures are controlled to avoid degradation and improve product purity.

- Yields reported range from 60% to 85%, with high reproducibility suitable for mass production.

Reaction Conditions Summary Table

Research Findings and Analytical Data

- The methyl ester is relatively stable under standard laboratory conditions but can hydrolyze under basic or acidic aqueous conditions.

- Purity and identity are confirmed by techniques such as ESI-MS , NMR , and HPLC .

- Mass spectrometry confirms molecular ion peaks consistent with the methyl ester structure (e.g., calculated m/z for C10H10N2O2: 178).

- The compound can undergo further functional group transformations such as oxidation or substitution on the benzimidazole ring, which may be relevant for derivative synthesis.

常见问题

Q. What are the common synthetic routes for 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester, and how are reaction conditions optimized?

- Methodological Answer : A general synthesis involves cyclocondensation of substituted benzimidazole precursors with methylating agents. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with sodium acetate in acetic acid (3–5 hours) promotes esterification and cyclization . Optimization includes adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios to improve yield. Recrystallization from ethanol or DMF/acetic acid mixtures enhances purity . Catalysts like iodine or Lewis acids may accelerate the reaction but require careful quenching to avoid byproducts.

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : and NMR identify tautomeric forms (e.g., benzimidazole ring proton shifts at δ 7.2–8.0 ppm) and ester group signals (δ 3.8–4.0 ppm for methoxy) .

- X-ray crystallography : Resolves crystal packing and confirms substituent positions, as demonstrated for analogous benzimidazole derivatives .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (190.199 g/mol) and fragmentation patterns .

Q. What are the key physical properties (e.g., solubility, stability) critical for handling in laboratory settings?

- Methodological Answer :

- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and acetic acid .

- Stability : Degrades under strong acidic/basic conditions due to ester hydrolysis. Store in inert atmospheres at 2–8°C to prevent oxidation .

- Melting point : Not explicitly reported, but related benzimidazole esters melt >139°C, requiring controlled heating during experiments .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Contradictions in NMR peaks (e.g., proton splitting or shifting) often arise from tautomerism or residual solvents. Use deuterated DMSO-d or CDCl to suppress solvent interference. For ambiguous signals, employ 2D NMR (COSY, HSQC) to resolve coupling patterns. Compare data with computational predictions (DFT) to validate assignments .

Q. What strategies are employed to mitigate byproduct formation during the esterification of 6-Methyl-1H-benzimidazole-2-carboxylic acid?

- Methodological Answer :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) separates ester products from unreacted acid or methylating agents .

- Reaction monitoring : TLC or in situ IR tracks ester bond formation (C=O stretch at ~1700 cm).

- Catalyst selection : Avoid metal catalysts prone to side reactions; use milder agents like DMAP (4-dimethylaminopyridine) for selective esterification .

Q. How do computational modeling studies contribute to understanding the electronic properties of this benzimidazole derivative?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the ester group). Molecular docking simulations assess binding affinity with biological targets, such as enzymes inhibited by benzimidazole scaffolds. Electrostatic potential maps guide functionalization for enhanced solubility or stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。